6-Bromo-5-methyltetrazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-5-methyltetrazolo[1,5-a]pyridine is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is of interest due to its unique chemical properties and potential applications in various fields of scientific research. It is primarily used for research and development purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-iodopyridine.
Coupling Reaction: Triethylsilyl acetylene is added to the solution of 5-bromo-2-iodopyridine to perform a coupling reaction, resulting in 5-bromo-2-((triethylsilyl)ethynyl)pyridine.
Nitrogen Amination: The intermediate product is then subjected to a nitrogen amination reaction using a nitrogen aminating agent, yielding 1-amino-5-bromo-2-((triethylsilyl)ethynyl)pyridine.
Cyclization: Finally, silver carbonate is added to the solution to induce cyclization, forming this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process uses low-cost raw materials, controlled reaction conditions, and high reaction selectivity to minimize byproducts and simplify post-treatment .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyltetrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Cyclization Reactions: The compound can form additional rings through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-Bromo-5-methyltetrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyridine
- 6-Bromotetrazolo[1,5-a]pyridine
Uniqueness
6-Bromo-5-methyltetrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both bromine and nitrogen atoms within its structure. This unique combination of elements and structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
6-bromo-5-methyltetrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-5(7)2-3-6-8-9-10-11(4)6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYOSRGYBCRHCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NN=NN12)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682464 |
Source
|
Record name | 6-Bromo-5-methyltetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-09-0 |
Source
|
Record name | 6-Bromo-5-methyltetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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